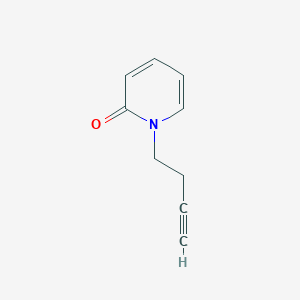

1-(but-3-ynyl)pyridin-2(1H)-one

Description

1-(but-3-ynyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a but-3-ynyl substituent at the 1-position of the pyridin-2(1H)-one core. The pyridin-2(1H)-one scaffold is a versatile heterocyclic system with a lactam structure, enabling hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The but-3-ynyl group—a four-carbon chain terminating in an alkyne—imparts unique electronic and steric properties. The alkyne moiety is electron-withdrawing, altering the electron density of the pyridinone ring, and provides a reactive handle for click chemistry or further functionalization .

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-but-3-ynylpyridin-2-one |

InChI |

InChI=1S/C9H9NO/c1-2-3-7-10-8-5-4-6-9(10)11/h1,4-6,8H,3,7H2 |

InChI Key |

MLFQRYRUMJXJMI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1C=CC=CC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

Structural and Functional Comparison

The table below summarizes key pyridin-2(1H)-one derivatives, their substituents, biological targets, and activity profiles:

Electronic and Steric Effects

- Alkyne vs. Aromatic Substituents: The but-3-ynyl group’s alkyne introduces electron-withdrawing effects, reducing pyridinone ring electron density compared to electron-rich phenyl derivatives (e.g., 3-phenylpyridinones). This may alter binding to targets like eIF4A3, where π-π interactions with phenyl groups are critical .

- Polarity and Solubility : Piperazine-containing derivatives (e.g., SSRIs in ) exhibit enhanced solubility due to basic nitrogen atoms, whereas the hydrophobic alkyne in this compound may reduce water solubility but improve membrane permeability .

Preparation Methods

Ring-Closing Metathesis for Pyridinone Core Formation

The pyridin-2(1H)-one scaffold can be synthesized via ring-closing metathesis (RCM) using Grubbs catalysts. In a representative procedure, a bis-alkene precursor is subjected to RCM to yield the six-membered lactam structure . For instance, General Procedure B in Search Result describes the treatment of bis-alkenes with Grubbs I catalyst (10 mol%) in refluxing CHCl to afford dihydropyridinones. While this method primarily generates 5,6-dihydro-2-pyridinones, oxidation or dehydrogenation steps could subsequently yield the fully aromatic pyridin-2(1H)-one .

Key considerations for adapting this route to 1-(but-3-ynyl)pyridin-2(1H)-one include:

-

Precursor Design : The bis-alkene must incorporate a but-3-ynyl group at the nitrogen position. This could be achieved by substituting allyltrimethylsilane in General Procedure A with a propargylating agent, though such modifications would require optimization of Lewis acid catalysis (e.g., BF·OEt) to accommodate alkynyl nucleophiles.

-

Post-Metathesis Functionalization : Aromatization of the dihydropyridinone intermediate may necessitate oxidative agents like DDQ or catalytic hydrogenation-dehydrogenation sequences .

One-Pot Cyclocondensation with Alkyne Incorporation

A convergent strategy involves constructing the pyridinone ring while simultaneously introducing the but-3-ynyl group. Search Result highlights one-pot syntheses of pyridinones from malonate derivatives and amines . For example, Bai et al. condensed dimethyl 3-oxopentanedioate with DMF dimethyl acetal to form 2-pyridinones . Integrating a propargylamine derivative into such protocols could directly yield this compound.

Hypothetical Pathway :

-

Condensation : Reacting ethyl 3-oxoglutarate with but-3-yn-1-amine under acidic conditions (e.g., HCl/EtOH) forms an enamine intermediate.

-

Cyclization : Heating the enamine in the presence of ammonium acetate induces cyclodehydration, yielding the pyridinone ring .

Comparative Analysis of Methods

Experimental Validation and Spectral Data

While none of the provided sources directly report this compound, analogous compounds offer insights into expected spectral features:

-

H NMR : The N1-proton typically resonates at δ 5.8–6.2 ppm as a singlet . The but-3-ynyl group would show a triplet for the terminal proton (δ 2.0–2.5 ppm) and a multiplet for the propargilic CH .

-

C NMR : The carbonyl carbon of the pyridinone appears at δ 165–170 ppm, while the alkyne carbons resonate at δ 70–85 (sp-hybridized) and δ 20–30 (sp-hybridized) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(but-3-ynyl)pyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via N-alkylation of pyridin-2(1H)-one using propargyl bromide or similar alkynyl electrophiles. A typical procedure involves reacting pyridin-2(1H)-one with but-3-ynyl bromide under basic conditions (e.g., KOtBu in THF or DMF) at reflux (343 K). Purification is achieved via column chromatography (e.g., DCM/MeOH gradient) . Optimization of reaction time (1–40 hours) and stoichiometry is critical to maximize yield.

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation requires multimodal spectroscopy :

- 1H/13C NMR to identify alkyl and pyridinone protons (e.g., δ 4.8–5.0 ppm for N-alkyl protons, δ 6.0–7.5 ppm for aromatic protons) .

- X-ray crystallography to resolve bond angles and dihedral planes (e.g., planar pyridinone ring with 85–90° dihedral angles for substituents) .

- IR spectroscopy to detect carbonyl stretches (~1650 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : Pyridin-2(1H)-one derivatives are typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in chloroform or methanol. Stability is enhanced by storing under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling optimize pyridin-2(1H)-one derivatives for biological activity?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like HIV-1 reverse transcriptase (NNRTI activity) .

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions.

- QSAR models to correlate substituent effects (e.g., alkynyl chain length) with inhibitory potency against mutant viral strains .

Q. What strategies mitigate metabolic instability in pyridin-2(1H)-one derivatives?

- Methodological Answer :

- Deuterium incorporation at labile positions (e.g., allylic or benzylic sites) to slow CYP450-mediated oxidation.

- Prodrug design : Mask the pyridinone carbonyl as a hydrolyzable ester or amide to enhance bioavailability .

- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

Q. How to resolve conflicting data in biological activity assays?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., HIV-RT IC₅₀) with cell-based antiviral assays (e.g., MT-4 cell cytoprotection) .

- Control for cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from delivery limitations.

- Crystallographic analysis of ligand-target complexes to confirm binding modes and identify steric clashes in mutant strains .

Q. What synthetic modifications enhance selectivity for M1 muscarinic acetylcholine receptors?

- Methodological Answer :

- Allosteric modulator design : Introduce bulky aryl groups (e.g., 3-methoxythiophen-2-yl) at the 4-position of pyridinone to enhance M1 receptor affinity .

- Stereochemical control : Use chiral auxiliaries (e.g., 2-hydroxycyclohexyl) to optimize enantioselective binding .

- Boronate functionalization : Incorporate tetramethyl dioxaborolan-2-yl groups for Suzuki-Miyaura cross-coupling to diversify substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.